(4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
The compound is a complex organic molecule with several functional groups, including an ethoxy group, a benzothiazinone group, and multiple fluorine substitutions. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthetic Approaches
Research has been conducted on the electrochemical synthesis of novel derivatives, demonstrating the potential for creating complex molecules with anti-stress oxidative properties using starting materials that share similar structural elements (Largeron & Fleury, 1998). This highlights the versatility of electrochemical methods in synthesizing compounds with potential therapeutic applications.
Crystal Structure and DFT Study
The structural elucidation and conformational analysis of boric acid ester intermediates via X-ray diffraction and density functional theory (DFT) provide a foundation for understanding the physicochemical properties of complex molecules. Such studies are essential for the rational design of molecules with desired characteristics and functionalities (Huang et al., 2021).
Biological Applications
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of derivatives, as demonstrated in the study of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives, reveal the potential of structurally complex compounds in mitigating oxidative stress, which is a key factor in numerous diseases (Çetinkaya et al., 2012).
Fluorescent Probes for Metal Cations
The application of benzoxazole and benzothiazole derivatives as fluorescent probes for sensing metal cations showcases the intersection of organic synthesis and analytical chemistry, offering tools for environmental monitoring and biological research (Tanaka et al., 2001).
Antimicrobial Activity
The development of new pyridine derivatives from benzothiazoles and their evaluation for antimicrobial activity highlight the ongoing search for new therapeutic agents against resistant strains of bacteria and fungi, underscoring the importance of structural complexity in drug discovery (Patel et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(4-ethoxyphenyl)-[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4S/c1-3-31-19-9-5-16(6-10-19)24(28)23-14-27(18-8-4-15(2)20(26)13-18)21-12-17(25)7-11-22(21)32(23,29)30/h4-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFNQAHRQVXTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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